molecular formula C21H21NO4 B13509734 (4R)-1-Fmoc-4-methyl-D-proline

(4R)-1-Fmoc-4-methyl-D-proline

Cat. No.: B13509734
M. Wt: 351.4 g/mol
InChI Key: BMGFKWBYQPNFGZ-BFUOFWGJSA-N
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Description

(4R)-1-Fmoc-4-methyl-D-proline is a derivative of proline, an amino acid that plays a crucial role in the structure and function of proteins. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom and a methyl group at the 4th position of the proline ring. This compound is widely used in peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-1-Fmoc-4-methyl-D-proline typically involves the protection of the amino group of 4-methyl-D-proline with the Fmoc group. This can be achieved through the reaction of 4-methyl-D-proline with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of automated peptide synthesizers and continuous flow reactors to enhance efficiency and yield. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(4R)-1-Fmoc-4-methyl-D-proline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces reduced forms of the compound.

Scientific Research Applications

(4R)-1-Fmoc-4-methyl-D-proline has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.

    Biology: The compound is utilized in the study of protein structure and function, particularly in the design of peptide-based inhibitors and probes.

    Industry: The compound is used in the production of various biochemical reagents and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of (4R)-1-Fmoc-4-methyl-D-proline involves its incorporation into peptides and proteins, where it influences their structure and function. The Fmoc group provides stability during synthesis and can be removed under mild conditions to reveal the free amino group, allowing for further functionalization. The methyl group at the 4th position of the proline ring can affect the conformational properties of the resulting peptides, influencing their biological activity.

Comparison with Similar Compounds

Similar Compounds

    (4S)-1-Fmoc-4-methyl-L-proline: The enantiomer of (4R)-1-Fmoc-4-methyl-D-proline, differing in the configuration at the 4th position.

    Fmoc-proline: Lacks the methyl group at the 4th position, resulting in different conformational properties.

    Boc-proline: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc, affecting the stability and removal conditions.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both the Fmoc protecting group and the methyl group. This combination provides distinct advantages in peptide synthesis, including enhanced stability and ease of removal of the protecting group under mild conditions.

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

(2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C21H21NO4/c1-13-10-19(20(23)24)22(11-13)21(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19-/m1/s1

InChI Key

BMGFKWBYQPNFGZ-BFUOFWGJSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Canonical SMILES

CC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

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